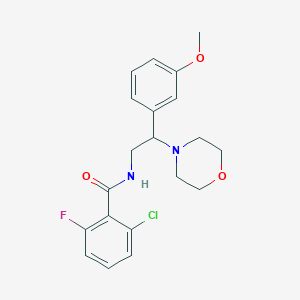

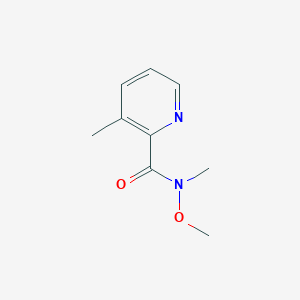

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride” is a derivative of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions . Piperazine derivatives have been widely studied for their diverse pharmacological activities .

Scientific Research Applications

Receptor Antagonism and Binding Affinities

Compounds with structural motifs similar to N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride have been studied for their receptor antagonism. For instance, the development and characterization of adenosine A2B receptor antagonists showcase compounds with subnanomolar affinity and high selectivity, emphasizing the importance of sulfonamide and piperazine derivatives in targeting receptor pathways (Borrmann et al., 2009).

Drug Metabolism and Biocatalysis

Research into the oxidative metabolism of novel antidepressants indicates the involvement of cytochrome P450 and other enzymes in metabolizing compounds with piperazine derivatives, demonstrating their significance in drug metabolism studies (Hvenegaard et al., 2012). Furthermore, the application of biocatalysis to drug metabolism, as seen with a biaryl-bis-sulfonamide AMPA receptor potentiator, highlights the use of microbial-based systems to produce mammalian metabolites for compounds with sulfonamide and piperazine elements, facilitating the structural characterization of metabolites (Zmijewski et al., 2006).

Antiproliferative and Anticancer Activity

The synthesis and evaluation of novel compounds for anticancer activity have revealed promising leads. For instance, novel N1-phenylsulfonyl indole derivatives, incorporating piperazine structures, demonstrated potent and selective 5-HT6R ligand activity with implications for treating cognitive disorders, showcasing the therapeutic potential of such derivatives in oncology and neurology (Nirogi et al., 2016). Additionally, compounds bearing piperazin-1-yl and sulfonyl groups have been synthesized and tested for their antiproliferative effect against various human cancer cell lines, further emphasizing the utility of these functional groups in developing anticancer agents (Mallesha et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been known to target serine proteases .

Mode of Action

It is likely that it interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

Given its potential role as a serine protease inhibitor, it may impact pathways involving these enzymes, such as the coagulation cascade and various signal transduction pathways .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

As a potential serine protease inhibitor, it may prevent the breakdown of specific proteins, thereby affecting cellular processes regulated by these proteins .

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5S2.ClH/c1-25(21,22)19-12-10-18(11-13-19)9-8-17-16(20)7-14-26(23,24)15-5-3-2-4-6-15;/h2-6H,7-14H2,1H3,(H,17,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPYEYPIPBJLRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)

![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)